Welcome to the BenchChem Online Store!
molecular formula C12H12 B7695044 2,6-Dimethylnaphthalene CAS No. 96789-56-9

2,6-Dimethylnaphthalene

Cat. No. B7695044
M. Wt: 156.22 g/mol
InChI Key: YGYNBBAUIYTWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05952534

Procedure details

contacting p-(2-methylbutyl)toluene or p-(2-methylbutenyl)toluene under dehydrocyclization conditions with a catalyst comprising supported chromium oxide modified with K2CO3 to produce 2,6-dimethylnaphthalene with simultaneous fragmentation of C12-alkylindanes or -indenes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:11][CH3:12])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.CC(CC)=CC1C=CC(C)=CC=1.C([O-])([O-])=O.[K+].[K+]>[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[CH3:1][C:2]1[CH:11]=[CH:12][C:5]2[C:4](=[CH:9][CH:8]=[C:7]([CH3:10])[CH:6]=2)[CH:3]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC1=CC=C(C=C1)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=CC=C(C=C2C=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05952534

Procedure details

contacting p-(2-methylbutyl)toluene or p-(2-methylbutenyl)toluene under dehydrocyclization conditions with a catalyst comprising supported chromium oxide modified with K2CO3 to produce 2,6-dimethylnaphthalene with simultaneous fragmentation of C12-alkylindanes or -indenes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:11][CH3:12])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.CC(CC)=CC1C=CC(C)=CC=1.C([O-])([O-])=O.[K+].[K+]>[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[CH3:1][C:2]1[CH:11]=[CH:12][C:5]2[C:4](=[CH:9][CH:8]=[C:7]([CH3:10])[CH:6]=2)[CH:3]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC1=CC=C(C=C1)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=CC=C(C=C2C=C1)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.